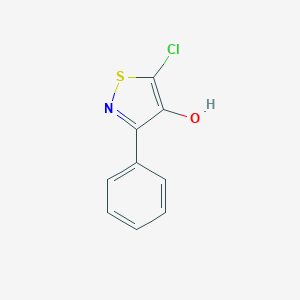

5-Chloro-3-phenyl-1,2-thiazol-4-ol

货号:

B090966

CAS 编号:

19389-32-3

分子量:

211.67 g/mol

InChI 键:

OCQBHHUDBUQVRY-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

5-Chloro-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 5, a phenyl group at position 3, and a hydroxyl group at position 2.

属性

CAS 编号 |

19389-32-3 |

|---|---|

分子式 |

C9H6ClNOS |

分子量 |

211.67 g/mol |

IUPAC 名称 |

5-chloro-3-phenyl-1,2-thiazol-4-ol |

InChI |

InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |

InChI 键 |

OCQBHHUDBUQVRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NSC(=C2O)Cl |

规范 SMILES |

C1=CC=C(C=C1)C2=NSC(=C2O)Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Reactivity Comparisons

5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0)

- Structure : Contains a sulfur atom in the 1,2,4-thiadiazole ring.

- Reactivity : Exhibits high nucleophilic substitution reactivity due to electron-deficient carbon atoms stabilized by adjacent nitrogen atoms . For example, it reacts faster with nucleophiles than six-membered heteroaromatics .

- Synthesis : Efficiently produced via continuous flow methods, enabling gram-scale preparation and derivatization with nitrogen-, sulfur-, and oxygen-based nucleophiles .

- Applications : Serves as a versatile building block for heterocyclic scaffolds in medicinal and agrochemical research .

5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1)

- Structure : Replaces sulfur with oxygen in the 1,2,4-oxadiazole ring.

- Reactivity : Less reactive than its thiadiazole counterpart due to oxygen’s electronegativity, but still participates in nucleophilic substitutions under controlled conditions .

- Purity : Available at >98% purity for research use, with applications in synthetic chemistry and drug discovery .

5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Features a 1,2,4-triazole ring with a thiol (-SH) substituent.

- Reactivity : The thiol group enables disulfide bond formation and metal coordination, distinguishing it from hydroxyl or chloro-substituted analogs .

- Applications: Potential use in pharmaceuticals due to triazole’s prevalence in bioactive molecules (e.g., antifungals) .

5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)

- Structure : An isothiazolone ring with chlorine and methyl substituents.

- Reactivity: Known for biocidal activity, often used in mixtures (e.g., 3:1 ratio with 2-methyl-2H-isothiazol-3-one) .

- Applications : Widely employed as a preservative in industrial and cosmetic products .

Comparative Data Table

Key Findings

Reactivity Trends :

- Thiadiazoles (e.g., 24255-23-0) exhibit superior nucleophilic substitution rates compared to oxadiazoles or triazoles due to sulfur’s electron-withdrawing effects .

- Thiol-containing triazoles (e.g., ) enable unique reactivity pathways absent in chloro- or hydroxyl-substituted analogs.

Synthesis Scalability :

- Continuous flow methods for thiadiazole synthesis highlight advancements in safe, scalable production , whereas oxadiazole and triazole derivatives lack detailed scalable protocols in the evidence.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。